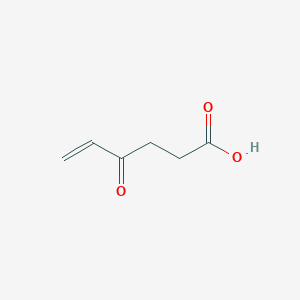

4-Oxo-5-hexenoic Acid

Description

Contextualization within Oxo-Fatty Acid Chemistry and Metabolism

Oxo-fatty acids are a class of fatty acids that contain a ketone (oxo) functional group in their aliphatic chain. agriculturejournals.cz These compounds are recognized as important intermediates in metabolic pathways and as bioactive lipids. acs.orgacs.org For instance, 3-oxo fatty acids are well-known intermediates in the β-oxidation pathway of fatty acid metabolism. acs.org Beyond this, various other oxo-fatty acids are found in nature, differing in chain length and the position of the oxo group. acs.org

Lipid metabolism by microorganisms, such as gut bacteria, can generate a variety of oxo-fatty acids. pnas.org For example, the gut bacterium Lactobacillus plantarum can convert linoleic acid into 10-oxo fatty acid through a series of enzymatic reactions including hydration, dehydrogenation, and isomerization. pnas.org This highlights a natural biosynthetic route for such compounds.

Recently, a class of Saturated Oxo Fatty Acids (SOFAs) was identified in human plasma, suggesting they are endogenous bioactive lipids. acs.orgnih.gov Studies on synthetic SOFAs revealed that certain oxostearic acids can inhibit the growth of human lung carcinoma cells, indicating their potential role in regulating cell growth and proliferation. acs.orgnih.gov 4-Oxo-5-hexenoic acid, as an unsaturated oxo-fatty acid, fits within this broader class of potentially bioactive lipids whose metabolic roles and physiological effects are areas of active investigation.

Historical Trajectories of Research on this compound and Related Enones

Early research into short-chain oxo-fatty acids and related enones was often driven by an interest in synthesizing structurally novel amino acids and evaluating their potential as therapeutic agents. A notable example is the synthesis of 2-acetamido-4-oxo-5-hexenoic acid, a derivative of this compound. oup.comcapes.gov.br This research, published as part of a larger series on antibiotics and related substances, aimed to explore the relationship between chemical structure and antitumor activity. oup.comcapes.gov.br

The core chemical feature of this compound is the α,β-unsaturated ketone, or enone, system. The synthesis and reactivity of such systems have long been a fundamental part of organic chemistry. The Baeyer–Villiger oxidation, first discovered in 1899, is a classic reaction for oxidizing ketones to esters and lactones and represents a foundational method in the chemistry of oxo-acids. beilstein-journals.org Synthetic routes to related structures, such as 5-oxohexenoic acid, were reported in the early 1970s, contributing to the chemical knowledge base for this class of compounds. acs.org These historical studies provided the synthetic groundwork and initial biological screening that paved the way for more targeted contemporary research.

Contemporary Research Significance and Unresolved Questions Pertaining to this compound

In modern research, the core structure of this compound serves as a scaffold for developing potent, biologically active molecules. The focus has shifted from general screening to the targeted design of compounds for specific biological targets. Several derivatives have emerged as significant in various therapeutic areas.

A prominent example is Alaremycin (B1247696) (5-acetamido-4-oxo-5-hexenoic acid), an antibiotic produced by Streptomyces sp. that structurally mimics 5-aminolevulinic acid. researchgate.net Alaremycin is an inhibitor of porphobilinogen (B132115) synthase (PBGS), a crucial enzyme in the heme biosynthesis pathway, making it a potential drug target in several human pathogens. researchgate.net Similarly, 4-amino-5-hexenoic acid is a known anti-epileptic agent that acts as a gamma-aminobutyric transaminase (GABA-T) inhibitor. google.com Furthermore, radiolabeled derivatives like 5-Amino-4-Oxo-[6-¹¹C]Hexanoic Acid are being explored as preclinical imaging probes to estimate the accumulation of protoporphyrin IX, which is relevant for fluorescence-guided cancer surgery. snmjournals.org

Most recently, advanced computational methods have identified even more complex derivatives as potential therapeutic leads. nih.gov A 2025 study integrating network pharmacology and in-silico analysis highlighted (2S,5E)-2-(3,4-Dihydroxybenzyl)-6-(3,4-dihydroxyphenyl)-4-oxo-5-hexenoic acid as a lead compound with potential hepatoprotective properties, demonstrating significant binding affinities to protein targets involved in liver disorders. nih.govresearchgate.net

Despite the promising activity of its derivatives, several questions about this compound itself remain unresolved. Its natural occurrence, biosynthetic pathway in organisms other than specialized bacteria, and its specific metabolic fate in mammals are not well understood. Furthermore, its own bioactivity, if any, is largely uncharacterized. Future research may focus on elucidating these aspects and exploring the compound's potential as a versatile precursor for the synthesis of new bioactive molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2S,5E)-2-(3,4-Dihydroxybenzyl)-6-(3,4-dihydroxyphenyl)-4-oxo-5-hexenoic acid |

| 2-acetamido-4-oxo-5-hexenoic acid |

| 4-amino-5-hexenoic acid |

| 5-Amino-4-Oxo-[6-¹¹C]Hexanoic Acid |

| 5-aminolevulinic acid |

| Alaremycin (5-acetamido-4-oxo-5-hexenoic acid) |

| linoleic acid |

| oxostearic acids |

| protoporphyrin IX |

Structure

3D Structure

Propriétés

IUPAC Name |

4-oxohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-5(7)3-4-6(8)9/h2H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHQSIFTHFMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388662 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6934-64-1 | |

| Record name | 4-Oxo-5-hexenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Oxo 5 Hexenoic Acid

Established Chemical Synthesis Routes to 4-Oxo-5-hexenoic Acid and its Precursors

The synthesis of this compound and its precursors can be achieved through various organic synthesis routes. These methods often involve multi-step sequences to construct the carbon skeleton and introduce the requisite functional groups.

Multi-Step Organic Synthesis Approaches (e.g., involving aldol condensations)

A prominent strategy for the synthesis of derivatives of this compound involves the condensation of levulinic acid (4-oxopentanoic acid) with aldehydes. This approach is exemplified by the synthesis of a series of 6-aryl-4-oxohex-5-enoic acids. The reaction proceeds via a condensation reaction between an appropriate aromatic aldehyde and levulinic acid, catalyzed by piperidine and acetic acid in toluene. nih.gov This method represents a variation of the aldol condensation, leading to the formation of an α,β-unsaturated ketone system.

The general scheme for this synthesis is as follows:

Scheme 1: Synthesis of 6-aryl-4-oxohex-5-enoic acids

An aromatic aldehyde is reacted with levulinic acid in the presence of a catalytic amount of piperidine and acetic acid in toluene, resulting in the corresponding 6-aryl-4-oxohex-5-enoic acid. The arylidene derivatives can be further reduced, for instance by catalytic hydrogenation using palladium on carbon, to yield the saturated 6-aryl-4-oxohexanoic acids. nih.gov

A summary of representative synthesized 6-aryl-4-oxohex-5-enoic acids is presented in the table below.

| Aldehyde Reactant | Resulting 6-aryl-4-oxohex-5-enoic acid |

| Benzaldehyde | 6-Phenyl-4-oxo-5-hexenoic acid |

| 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-4-oxo-5-hexenoic acid |

| 4-Methoxybenzaldehyde | 6-(4-Methoxyphenyl)-4-oxo-5-hexenoic acid |

| 4-Nitrobenzaldehyde | 6-(4-Nitrophenyl)-4-oxo-5-hexenoic acid |

This table is generated based on the methodology described in the cited literature for a series of 6-aryl-4-oxohexanoic acids.

Enantioselective and Stereocontrol Strategies in this compound Synthesis

While the synthesis of racemic this compound and its derivatives has been established, the development of enantioselective and stereocontrolled strategies remains a more complex challenge. The literature on the asymmetric synthesis specifically targeting this compound is limited. However, stereocontrolled approaches have been successfully applied to the synthesis of structurally related compounds, suggesting potential strategies that could be adapted.

For instance, the stereoselective total synthesis of complex natural products containing related structural motifs has been achieved, often relying on chiral pool starting materials or the use of chiral auxiliaries and catalysts to control the stereochemistry of key bond-forming reactions. nih.gov These advanced synthetic strategies highlight the feasibility of achieving high levels of stereocontrol in molecules of similar complexity.

Preparative Methods for Structural Analogs and Derivatives of this compound

The hexenoic acid scaffold serves as a versatile template for the synthesis of a variety of structural analogs and derivatives. These modifications can be targeted to alter the biological activity or physicochemical properties of the parent compound.

Synthesis of 5-Acetamido-4-oxo-5-hexenoic Acid (Alaremycin)

Alaremycin (B1247696) (5-acetamido-4-oxo-5-hexenoic acid) is a naturally occurring antibiotic isolated from Streptomyces sp. A012304. nih.gov Its biosynthesis involves a pathway that utilizes L-serine and succinyl-CoA as primary precursors. nih.gov The biosynthetic gene cluster includes genes encoding for an ALA synthase homolog, an N-acetyltransferase, and an oxidoreductase. nih.gov

While the biosynthetic pathway has been elucidated, the chemical synthesis of alaremycin and its derivatives has also been a subject of investigation. A notable study describes the preparation of alaremycin derivatives, including their trifluoromethyl-analogs and the individual (R)- and (S)-enantiomers of 4-oxo-5-acetylaminohexanoic acid. nih.gov This work underscores the feasibility of a total synthesis approach to access alaremycin and its analogs, allowing for the exploration of structure-activity relationships.

Functionalization and Derivatization Strategies of the Hexenoic Acid Scaffold

The this compound scaffold possesses multiple reactive sites that can be targeted for functionalization and derivatization. The α,β-unsaturated ketone moiety, the carboxylic acid group, and the vinyl group are all amenable to a range of chemical transformations.

One example of derivatization is the synthesis of 4-amino-5-hexenoic acid. Various synthetic routes to this compound have been developed, often involving the use of protected amino acid precursors or the introduction of the amino group at a late stage of the synthesis. tdcommons.org For instance, one process describes the preparation of 4-amino-5-hexenoic acid starting from erythritol through a series of thermal rearrangement reactions. googleapis.com Another approach involves the reaction of a 2-vinylcyclopropane-1,1-dicarboxylic acid derivative with ammonia. google.com

The following table summarizes some of the key intermediates and reaction types involved in the synthesis of 4-amino-5-hexenoic acid.

| Starting Material/Precursor | Key Intermediate(s) | Type of Transformation |

| Erythritol | 4-Formyloxy-3-hydroxy-1-butene, Ethyl 6-hydroxy-4-hexenoate | Thermal rearrangements, Hydrolysis |

| 2-Vinylcyclopropane-1,1-dicarboxylic acid derivative | 3-Carboxy-5-vinyl-2-pyrrolidone | Ring opening and amination |

Mechanistic Investigations of Chemical Reactivity of the this compound Moiety

The chemical reactivity of the this compound moiety is largely dictated by the presence of the α,β-unsaturated ketone system. This functional group is a classic Michael acceptor, making the β-carbon (C5) electrophilic and susceptible to nucleophilic attack. This reaction, known as a Michael addition or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The mechanism of the Michael addition to an α,β-unsaturated ketone like this compound involves the following general steps:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the conjugated system. This disrupts the conjugated π-system, and the electron density is pushed onto the carbonyl oxygen, forming an enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or upon acidic workup, to yield the final 1,4-addition product.

The general mechanism is depicted below:

Scheme 2: General Mechanism of Michael Addition

A nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the conjugate addition product.

This reactivity allows for the introduction of a wide range of substituents at the C5 position of the this compound scaffold, further highlighting its utility as a synthetic building block.

Reactions Involving the Alpha, Beta-Unsaturated Ketone System

The α,β-unsaturated ketone system is a key feature of this compound, conferring specific reactivity patterns. This conjugated system is electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for either direct (1,2-addition) or conjugate (1,4-addition) attack by nucleophiles. libretexts.org

Michael Addition (Conjugate Addition): The most prominent reaction of the α,β-unsaturated ketone system is the Michael addition, or conjugate addition, where a nucleophile attacks the electrophilic β-carbon. wikipedia.orgadichemistry.com This type of reaction is favored with "soft" nucleophiles. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the saturated carbonyl compound. wikipedia.org A wide array of nucleophiles can participate in this reaction.

A specific example involves the iodine-catalyzed Michael addition of indole to a derivative, (5E)-6-(4-methoxyphenyl)-4-oxo-hex-5-enoic acid, which successfully produced the corresponding Michael adduct in a 73% yield. researchgate.net Generally, nucleophiles such as amines, thiols, and resonance-stabilized carbanions (like those derived from malonates) are excellent candidates for Michael donors. adichemistry.com The reactivity of α,β-unsaturated ketones with nucleophiles like glutathione has been studied, indicating that substitution on the beta-carbon can significantly hinder the reaction rate. nih.gov

| Nucleophile Type (Michael Donor) | General Product Type | Reaction Conditions |

|---|---|---|

| Enolates (e.g., from diethyl malonate) | 1,5-Dicarbonyl compounds | Base-catalyzed (e.g., alkoxides) |

| Amines (e.g., methylamine) | β-Amino ketones | Often proceeds without catalyst |

| Thiols (e.g., thiophenol) | β-Thio ketones | Can be base or iodine-catalyzed |

| Organocuprates (Gilman reagents) | β-Alkylated ketones | Transmetalation from organolithium/Grignard reagents |

| Indoles | β-Indolyl ketones | Acid or iodine-catalyzed researchgate.net |

Diels-Alder Reaction: The electron-deficient alkene in α,β-unsaturated carbonyl compounds makes them excellent dienophiles in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a substituted cyclohexene ring. wikipedia.org The reaction is highly stereospecific, preserving the stereochemistry of both the diene and the dienophile in the final product. libretexts.org The presence of the electron-withdrawing keto and carboxylic acid groups in this compound enhances its reactivity as a dienophile. masterorganicchemistry.com Lewis acid catalysis can further activate the dienophile by coordinating to the carbonyl oxygen, increasing the reaction rate and selectivity. wikipedia.org

Carboxylic Acid Reactivity and Derivative Formation in Research Contexts

The carboxylic acid group in this compound undergoes reactions typical of this functional group, most notably esterification and amidation, to form a range of derivatives. These transformations are fundamental in synthetic chemistry for protecting the acid group or for building more complex molecular architectures.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction, known as Fischer esterification, is a common method for creating ester derivatives. mdpi.com The ethyl ester of this compound, ethyl 4-oxo-5-hexenoate, is a known compound used as an intermediate in the synthesis of various molecules, including analogs of 5-aminolevulinic acid and antimicrobial pyrrolo-isoquinolinones. lookchem.com The esterification of structurally similar acids, such as hexanoic acid, has been studied using various catalysts and conditions, including solid acid catalysts and oscillatory baffled flow reactors to improve reaction efficiency. researchgate.net

Amide Formation: The conversion of the carboxylic acid to an amide is another crucial transformation. This can be achieved by reacting the acid with an amine. Due to the initial acid-base reaction between a carboxylic acid and an amine, direct condensation requires high temperatures or the use of coupling agents to facilitate the dehydration process. Modern synthetic methods often employ catalysts to achieve amide bond formation under milder conditions. For instance, boric acid can be used as a simple and efficient catalyst in solvent-free reactions between carboxylic acids and urea (as an ammonia source). semanticscholar.org Other methods involve enzymatic catalysts, such as Candida antarctica lipase B (CALB), which can produce a diverse range of amides in high yields using green solvents. nih.gov

| Derivative | Reagents | Typical Conditions | Significance |

|---|---|---|---|

| Esters (e.g., Ethyl Ester) | Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), heat | Protection of carboxylic acid, synthetic intermediate lookchem.com |

| Primary Amides | Ammonia source (e.g., Urea) | Catalyst (e.g., Boric acid, Mg(NO₃)₂), heat semanticscholar.orgwhiterose.ac.uk | Pharmaceutical and biological building blocks |

| Secondary/Tertiary Amides | Primary/Secondary Amine | Coupling agents (e.g., DCC) or enzymatic catalysis (e.g., CALB) nih.gov | Creation of complex organic molecules |

Electrophilic and Nucleophilic Additions to the Alkene Functionality

While the alkene in this compound is part of a conjugated system, it can still undergo addition reactions. The nature of the addition—nucleophilic versus electrophilic—is heavily influenced by the electronic properties of the α,β-unsaturated system.

Nucleophilic Addition: As discussed previously (Section 2.3.1), the primary mode of nucleophilic addition to the alkene is conjugate (1,4) addition, where the nucleophile attacks the β-carbon. This is the most common reaction pathway for the alkene functionality in this molecule due to the activation provided by the adjacent ketone. libretexts.orglibretexts.org Weaker nucleophiles, such as water, alcohols, amines, and cyanides, generally favor this 1,4-addition pathway. pressbooks.pub For example, the addition of water across the double bond of α,β-unsaturated carboxylic acids is a known transformation in biological systems, such as the conversion of cis-aconitate to isocitrate in the citric acid cycle. libretexts.orgopenstax.org

Electrophilic Addition: While the alkene is electron-deficient, it can still react with strong electrophiles. In a typical electrophilic addition, such as the addition of a hydrogen halide (e.g., HBr), the π electrons of the alkene act as a nucleophile. libretexts.org The reaction proceeds via a two-step mechanism. First, the alkene's π bond attacks the electrophile (H⁺), forming a carbocation intermediate and a halide ion. The formation of the more stable carbocation is favored (Markovnikov's rule). In the second step, the nucleophilic halide ion attacks the carbocation. youtube.com For this compound, protonation would preferentially occur at the terminal carbon (C6), leading to a more stable secondary carbocation at C5, which would then be attacked by the halide. However, the electron-withdrawing nature of the nearby carbonyl group can disfavor the formation of this carbocation, making such electrophilic additions less facile compared to those on simple, non-conjugated alkenes.

Biochemical Pathways and Biological Roles of 4 Oxo 5 Hexenoic Acid and Its Metabolites

Biosynthesis of 4-Oxo-5-hexenoic Acid and Structurally Related Compounds in Microbial Systems

The biosynthesis of this compound is intricately linked to the production of the antibiotic alaremycin (B1247696) in actinomycetes, particularly Streptomyces sp. acs.orgnih.govoup.comtandfonline.comoup.com Alaremycin, chemically known as 5-acetamido-4-oxo-5-hexenoic acid, is a structural analog of 5-aminolevulinic acid (ALA), a key precursor in the biosynthesis of porphyrin. acs.orgnih.govresearchgate.net This structural similarity allows alaremycin to inhibit porphobilinogen (B132115) synthase, a crucial enzyme in the heme biosynthetic pathway, thereby exhibiting antibacterial properties. nih.govresearchgate.netnih.gov

The biosynthetic gene cluster for alaremycin has been identified in Streptomyces sp. A012304. acs.orgnih.govresearchgate.net This cluster contains the genes almA, almB, almC, and almE, which encode the necessary enzymes for the synthesis of alaremycin. acs.orgnih.gov The pathway commences with the condensation of L-serine and succinyl-CoA, a reaction catalyzed by the enzyme AlmA, which is a homolog of ALA synthase. acs.orgresearchgate.netresearchgate.net This initial step produces 5-amino-6-hydroxy-4-oxohexanoic acid. nih.govacs.org Subsequently, the enzyme AlmB, an N-acetyltransferase, acetylates this intermediate to form 5-acetamido-6-hydroxy-4-oxohexanoic acid. acs.orgnih.gov The final step in the formation of alaremycin involves the dehydration of this acetylated compound by the oxidoreductase AlmC, yielding 5-acetamido-4-oxo-5-hexenoic acid (alaremycin). acs.orgnih.govacs.org

Interestingly, a novel derivative, 5,6-dihydroalaremycin (5-acetamido-4-oxohexanoic acid), has also been identified in the culture broth of the producing Streptomyces strain. acs.orgnih.gov Its biosynthesis follows a similar pathway, but utilizes L-alanine instead of L-serine as the initial amino acid precursor, a reaction also catalyzed by AlmA and AlmB. acs.orgnih.govnih.gov

The biosynthesis of alaremycin is a multi-step enzymatic process. acs.orgnih.gov The key enzymes and their roles have been elucidated through genetic and in vitro reconstitution studies. acs.orgnih.gov AlmA, a 5-aminolevulinic acid synthase (ALAS) homolog, initiates the pathway by catalyzing the condensation of L-serine and succinyl-CoA. acs.orgresearchgate.netresearchgate.net The subsequent N-acetylation is carried out by AlmB, a dedicated N-acetyltransferase. acs.orgnih.gov The final dehydration step to form the double bond in alaremycin is catalyzed by AlmC, an oxidoreductase. acs.orgnih.gov The AlmC-catalyzed reaction is proposed to be a two-step mechanism that may involve reduction by NADH and oxidation by Fe³⁺. acs.orgnih.gov The gene cluster also includes almE, which encodes a major facilitator superfamily (MFS) transporter, likely involved in the export of alaremycin from the cell. acs.orgnih.govresearchgate.net

Table 1: Key Enzymes in Alaremycin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product |

|---|---|---|---|---|

| AlmA | almA | Condensation | L-serine and succinyl-CoA | 5-amino-6-hydroxy-4-oxohexanoic acid |

| AlmB | almB | N-acetylation | 5-amino-6-hydroxy-4-oxohexanoic acid | 5-acetamido-6-hydroxy-4-oxohexanoic acid |

| AlmC | almC | Dehydration | 5-acetamido-6-hydroxy-4-oxohexanoic acid | Alaremycin (5-acetamido-4-oxo-5-hexenoic acid) |

| AlmE | almE | Transport | Alaremycin | Exported Alaremycin |

Metabolic Fates and Degradation Pathways Involving this compound

While the biosynthesis of this compound derivatives has been studied in the context of antibiotic production, its metabolic fate and degradation are less well-defined. However, insights can be gained from studies on related oxoenoic acids and its role as a metabolite in other biological processes.

Bacteria, particularly species of Pseudomonas, are known to metabolize various aromatic compounds, leading to the formation of oxoenoic acids as intermediates. nih.govnih.gov For instance, the meta-cleavage of catechols can produce compounds like 2-oxohex-4-enoic acid and 2-oxopent-4-enoic acid. nih.govnih.gov These pathways involve a series of enzymatic reactions that ultimately funnel the carbon skeletons into central metabolism. nih.govglobalauthorid.com The biotransformation of natural products by gut microbes also highlights the diverse enzymatic capabilities for modifying complex molecules, including hydrolysis and ring-cleavage reactions. frontiersin.org Although direct evidence for the biotransformation of this compound is limited, it is plausible that similar enzymatic machinery could be involved in its degradation.

The term "xenobiotic" refers to a foreign chemical substance found within an organism that is not normally naturally produced by or expected to be present within that organism. Some oxo acids, such as 5-oxohexanoic acid (also known as 4-acetylbutyric acid), are recognized as bacterial xenobiotic metabolites. lookchem.comnih.gov This implies that they are produced during the bacterial metabolism of synthetic or foreign compounds. smolecule.com The formation of such metabolites is a key aspect of bioremediation, where microorganisms are used to break down environmental pollutants. smolecule.com

This compound has been identified as a metabolite in studies investigating the inactivation of γ-aminobutyric acid (GABA) aminotransferase (GABA-T). acs.orgacs.org GABA-T is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. ebmconsult.comvigabatrin.orgnih.gov Certain drugs, such as vigabatrin, are irreversible inhibitors of GABA-T and are used as antiepileptic agents. ebmconsult.comvigabatrin.orgnih.govdrugbank.comnih.gov

In studies with fluorinated analogs of vigabatrin, such as 4-amino-5-fluoro-5-hexenoic acid and (Z)-4-amino-6-fluoro-5-hexenoic acid, this compound was identified as one of the nonamine metabolites formed during the inactivation of GABA-T. acs.orgacs.org The formation of this metabolite is part of a complex series of chemical reactions that occur at the active site of the enzyme, leading to its irreversible inactivation. acs.orgacs.orgnih.gov

Specific Enzymatic Interactions and Molecular Mechanisms of Inhibition

The structural characteristics of this compound and its derivatives enable them to interact with and inhibit various enzymes, playing a significant role in disrupting essential metabolic pathways.

Alaremycin, chemically known as 5-acetamido-4-oxo-5-hexenoic acid, is an antibiotic produced by Streptomyces sp. A012304. asm.org Its structure bears a close resemblance to 5-aminolevulinic acid (ALA), the natural substrate for porphobilinogen synthase (PBGS). asm.org PBGS is a crucial enzyme that catalyzes the asymmetric condensation of two ALA molecules to form porphobilinogen, a fundamental precursor in the biosynthesis of all tetrapyrroles, including hemes and chlorophylls. asm.orgnih.govresearchgate.net

The antimicrobial activity of alaremycin stems from its ability to inhibit PBGS. asm.org It functions as a direct and competitive inhibitor of this enzyme. researchgate.netoup.com Studies on recombinant PBGS from the opportunistic pathogen Pseudomonas aeruginosa have shown that alaremycin effectively hinders the enzyme's function. asm.orgrcsb.org The inhibition constant (Ki) of alaremycin for P. aeruginosa PBGS has been determined to be 1.33 mM. asm.orgrcsb.org This inhibition of the heme biosynthetic pathway is a key factor in the antibiotic's ability to impede the growth of both Gram-positive and Gram-negative bacteria. asm.org

Inhibition of Pseudomonas aeruginosa Porphobilinogen Synthase by Alaremycin

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Alaremycin (5-Acetamido-4-oxo-5-hexenoic Acid) | Porphobilinogen Synthase (PBGS) | 1.33 mM | Competitive |

The molecular mechanism behind the inhibition of porphobilinogen synthase (PBGS) by alaremycin has been elucidated through high-resolution crystal structures of the enzyme-inhibitor complex from Pseudomonas aeruginosa. asm.orgrcsb.org These studies reveal that the antibiotic binds within the active site of PBGS, effectively blocking access for the natural substrate, 5-aminolevulinic acid (ALA). asm.orgrcsb.org

Interestingly, within the active site, alaremycin is observed in its reduced form, 5-acetamido-4-oxo-5-hexanoic acid. asm.orgresearchgate.netrcsb.org The inhibitor forms a covalent bond with a catalytically crucial lysine (B10760008) residue, Lys260, through a Schiff base linkage. asm.orgrcsb.org This covalent attachment is a key feature of the inhibition. Furthermore, the keto-oxygen of the bound inhibitor forms a hydrogen bond with another important active site residue, Lys205. asm.org These two lysine residues, Lys205 and Lys260, are located in the two distinct ALA binding sites, referred to as the A and P sites, respectively. researchgate.netnih.gov By occupying both of these substrate-binding sites, a single molecule of alaremycin effectively shuts down the enzyme's catalytic activity. researchgate.netnih.gov The tight coordination of the inhibitor by several active-site amino acids results in a stable complex, preventing the biosynthesis of porphobilinogen. rcsb.org

Key Molecular Interactions in the Alaremycin-PBGS Complex

| Inhibitor (Bound Form) | Enzyme Residue | Type of Interaction | Binding Site |

|---|---|---|---|

| 5-Acetamido-4-oxo-5-hexanoic acid | Lys260 | Covalent (Schiff Base) | P-site |

| 5-Acetamido-4-oxo-5-hexanoic acid | Lys205 | Hydrogen Bond | A-site |

Derivatives of hexenoic acid have been shown to inactivate a range of other enzymes through various mechanisms. These examples highlight the reactivity of the hexenoic acid scaffold and its potential for targeted enzyme inhibition.

One such example involves the inactivation of medium-chain acyl-CoA dehydrogenase by 5,6-dichloro-4-thia-5-hexenoyl-CoA (DCTH-CoA). nih.gov This compound undergoes bioactivation within the mitochondrial fatty acid beta-oxidation pathway. nih.gov In the absence of a terminal electron acceptor, DCTH-CoA appears to undergo a beta-elimination reaction, which leads to the irreversible inactivation of the dehydrogenase. nih.gov This inactivation is concentration-dependent and can be prevented by the presence of the enzyme's natural substrate, octanoyl-CoA. nih.gov

In another instance, (E)- and (Z)-4-amino-6-fluoro-5-hexenoic acid have been studied as inactivators of γ-aminobutyric acid (GABA) aminotransferase. capes.gov.br Similarly, the inactivation of this enzyme has been investigated with other fluorinated hexenoic acid analogs. researchgate.net These compounds act as mechanism-based inactivators, where the enzyme processes the inhibitor, leading to the generation of a reactive species that covalently modifies the active site.

Furthermore, studies on the reduction of trans-2-hexenoic acid by enzymes like Old Yellow Enzyme (Oye1) provide insight into the electronic requirements for catalysis. nih.govplos.org The protonation state of the carboxylic acid group is critical; the deprotonated carboxylate prevents the necessary activation of the α,β-unsaturated bond for hydride attack from the enzyme's flavin cofactor. nih.govplos.org This demonstrates how the electronic properties of hexenoic acid derivatives can be modulated to either facilitate or prevent enzymatic reactions.

Examples of Enzyme Inactivation by Hexenoic Acid Derivatives

| Hexenoic Acid Derivative | Target Enzyme | Proposed Mechanism of Inactivation |

|---|---|---|

| 5,6-dichloro-4-thia-5-hexenoyl-CoA | Medium-chain acyl-CoA dehydrogenase | Bioactivation followed by beta-elimination and irreversible inactivation. nih.gov |

| (E)- and (Z)-4-amino-6-fluoro-5-hexenoic acid | γ-Aminobutyric acid aminotransferase | Mechanism-based inactivation. capes.gov.br |

| trans-2-Hexenoic acid | Old Yellow Enzyme (Oye1) | Inhibition of reduction when deprotonated, preventing activation of the α,β-unsaturated bond. nih.govplos.org |

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Oxo 5 Hexenoic Acid Research

Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable tools in the study of 4-Oxo-5-hexenoic acid, enabling its separation from other compounds and its quantitative determination. The choice of method depends on the volatility and polarity of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds. In a typical RP-HPLC setup for the analysis of organic acids, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with the pH adjusted by the addition of an acid like formic acid or phosphoric acid. sielc.com

For the analysis of keto acids, derivatization can be employed to enhance detection sensitivity, especially when using UV or fluorescence detectors. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone functional group to form a highly chromophoric derivative that can be readily detected at longer wavelengths, minimizing interference from other components in the sample matrix. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of a Related Keto Acid (Hexanoic acid, 5-oxo-, methyl ester)

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) |

This table is based on the analysis of a similar compound and illustrates a potential starting point for method development for this compound. sielc.comfiveable.me

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a prerequisite for its analysis by GC-MS. mdpi.comresearchgate.net Common derivatization strategies for carboxylic acids and ketones include:

Esterification: The carboxylic acid group is converted to a more volatile ester, typically a methyl ester, by reaction with reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. gcms.cz

Silylation: The active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility and thermal stability of the analyte. mdpi.com

Once derivatized, the compound can be separated on a GC column, typically a capillary column with a nonpolar or moderately polar stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification. The analysis of urinary metabolites of n-octane, which included keto acids like 5-oxohexanoic acid, has been successfully performed using GC-MS. ebi.ac.uk

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons of the vinyl group, the methylene (B1212753) groups, and the carboxylic acid proton. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the carbon skeleton. For instance, protons adjacent to the carbonyl group (α-protons) are typically deshielded and appear in the range of 2.1–2.6 ppm. openochem.org

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ketone (typically in the range of 190–220 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the sp² carbons of the double bond, and the sp³ carbons of the methylene groups. openochem.orgnetlify.app The chemical shift of the β-carbon of an α,β-unsaturated carbonyl compound is typically downfield due to resonance effects. netlify.app

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C=O (Ketone) | 190 - 220 |

| C=O (Carboxylic Acid) | 170 - 180 |

| C=C (Olefinic) | 120 - 150 |

| CH₂ (adjacent to C=O) | 30 - 50 |

| CH₂ (adjacent to COOH) | 25 - 45 |

These are general predicted ranges based on typical values for similar functional groups. openochem.orgnetlify.app

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.13 g/mol ). guidechem.comscbt.com Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

The mass spectrum of the related compound 4-Oxohexanoic acid shows characteristic fragment ions that can help in interpreting the spectrum of this compound. massbank.eu

Table 3: Significant Fragment Ions in the Mass Spectrum of 4-Oxohexanoic acid (a related compound)

| m/z | Relative Intensity | Possible Fragment |

| 57 | 999 | [CH₃CH₂CO]⁺ |

| 81 | 547 | [M - COOH - H₂O]⁺ |

| 83 | 690 | [M - COOH]⁺ |

| 55 | 785 | [C₃H₃O]⁺ |

Data from the mass spectrum of 4-Oxohexanoic acid, which provides insights into potential fragmentation pathways. massbank.eu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid: A strong band around 1700-1725 cm⁻¹.

C=O stretch of the α,β-unsaturated ketone: A strong band around 1665-1685 cm⁻¹. libretexts.org

C=C stretch of the alkene: A band around 1600-1680 cm⁻¹.

C-H stretches of the alkene and alkane parts of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, being an α,β-unsaturated ketone, is expected to exhibit characteristic UV absorptions. fiveable.me The conjugation of the carbon-carbon double bond with the carbonyl group leads to a π → π* transition at a longer wavelength (typically around 210-250 nm) and a weaker n → π* transition at an even longer wavelength (around 310-330 nm). researchgate.netresearchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent and any substituents on the chromophore. slideshare.net

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal |

| IR Spectroscopy | O-H (Carboxylic Acid) | Broad band, 2500-3300 cm⁻¹ |

| C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ | |

| C=O (α,β-unsaturated ketone) | ~1665-1685 cm⁻¹ | |

| C=C (Alkene) | ~1600-1680 cm⁻¹ | |

| UV-Vis Spectroscopy | α,β-unsaturated ketone | π → π* transition (~210-250 nm) |

| n → π* transition (~310-330 nm) |

Applications of 4 Oxo 5 Hexenoic Acid in Chemical Biology and Research Tool Development

Utilization as a Precursor for Research Probes and Complex Molecule Synthesis

The chemical reactivity of 4-oxo-5-hexenoic acid makes it a valuable starting material for the synthesis of more intricate molecules. Its structure, featuring both a ketone and a carboxylic acid, allows for a variety of chemical modifications. This has been exploited in the creation of research probes designed to investigate biological systems. For instance, derivatives of hexenoic acid are used as building blocks in the synthesis of biologically active compounds. The ability to undergo reactions such as oxidation, reduction, and substitution enables chemists to introduce different functional groups, thereby creating a diverse range of molecules from a single precursor.

Role as a Mechanistic Probe in Enzymatic and Metabolic Pathway Investigations

This compound and its derivatives have been employed as mechanistic probes to study enzymatic reactions and metabolic pathways. By designing molecules that mimic natural substrates, researchers can investigate the mechanisms of enzyme inhibition. These probes can interact with the active site of an enzyme, providing insights into its function and catalytic mechanism. For example, hexenoic acid derivatives have been shown to act as enzyme inhibitors in various metabolic pathways, and studying their structure-activity relationships helps in understanding how modifications to their structure affect their inhibitory potential. The use of noncanonical amino acids, which are structurally similar to intermediates in enzymatic reactions, has also been a powerful tool for trapping reactive intermediates and studying enzyme mechanisms. acs.org

Development of Labeled Analogs for Biochemical Tracking and Preclinical Imaging Research (e.g., ¹¹C-MALA for Protoporphyrin IX accumulation estimation)

A significant application of this compound is in the development of radiolabeled analogs for use in biochemical tracking and preclinical imaging. A notable example is the synthesis of 5-amino-4-oxo-[6-¹¹C]hexanoic acid (¹¹C-MALA), a carbon-11 (B1219553) labeled analog of 5-aminolevulinic acid (ALA). nih.govsnmjournals.org ¹¹C-MALA is used as a positron emission tomography (PET) tracer to estimate the accumulation of Protoporphyrin IX (PpIX), a photosensitizer that accumulates in tumor cells after the administration of ALA. nih.govsnmjournals.orgmedchemexpress.com

The synthesis of PpIX from exogenous ALA is influenced by the rate of ALA influx into the cell and the activity of the enzyme ALA dehydratase (ALAD). nih.govsnmjournals.org ¹¹C-MALA has been shown to be a substrate for the same transporters as ALA and also interacts with ALAD. snmjournals.org Research has demonstrated a strong correlation between the tumor accumulation of ¹¹C-MALA and the levels of PpIX, making it a valuable tool for noninvasively monitoring PpIX levels in tumors. nih.govsnmjournals.org This has important implications for optimizing fluorescence-guided surgery and photodynamic therapy, which rely on the selective accumulation of PpIX in cancer cells. nih.govthno.org

Research Findings on ¹¹C-MALA:

| Finding | Organism/System | Significance | Reference |

|---|---|---|---|

| In vitro uptake of ¹¹C-MALA correlates with ALAD expression and PpIX accumulation. | 5 tumor cell lines | Suggests ¹¹C-MALA can predict PpIX levels based on enzyme activity. | nih.gov |

| In vivo tumor-to-muscle ratio of ¹¹C-MALA correlates with that of ³H-ALA. | Tumor-bearing mice | Indicates similar transport mechanisms for ¹¹C-MALA and ALA. | nih.gov |

Exploration in Semiochemical and Biological Control Research (e.g., as insect pheromone analogues)

In the realm of chemical ecology, this compound and related compounds have been investigated for their potential use as semiochemicals, particularly as insect pheromone analogues. Semiochemicals are chemicals used for communication between organisms, and pheromones are a class of semiochemicals used for communication within a species. scielo.br The manipulation of insect behavior through the use of synthetic pheromones is a key strategy in integrated pest management (IPM). hebmu.edu.cn

While direct evidence for this compound itself as a pheromone is limited, related compounds such as 4-oxo-(E)-2-hexenal have been identified as defensive compounds and potential pheromones in some heteropteran insects. researchgate.net The structural similarities suggest that this compound could serve as a synthon for creating analogues of known insect pheromones. The development of such analogues can be used for monitoring insect populations, mating disruption, or mass trapping, offering an environmentally friendlier alternative to broad-spectrum pesticides. scielo.brhebmu.edu.cn Research in this area also explores the use of other volatile compounds and their effects on insect behavior for biological control purposes. usda.govacs.org

Computational and Theoretical Studies of 4 Oxo 5 Hexenoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of 4-oxo-5-hexenoic acid. The conformational flexibility of this compound, arising from the rotatable bonds in its carbon chain, is a key determinant of its interaction with biological macromolecules. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule in different environments.

MD simulations can further elucidate the stability of this compound and its derivatives when bound to a protein. For instance, in a study of a related compound, (2S,5E)-2-(3,4-Dihydroxybenzyl)-6-(3,4-dihydroxyphenyl)-4-oxo-5-hexenoic acid, MD simulations were used to validate the stability of the ligand-protein complex after docking studies. researchgate.netnih.govresearchgate.net These simulations track the movements of atoms over time, providing insights into the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for stable binding. researchgate.netnih.govresearchgate.net Such analyses are critical for predicting the durability of a ligand's effect on its biological target.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Reaction Mechanisms

Quantum chemical calculations offer a deep understanding of the electronic properties of this compound, which are fundamental to its chemical reactivity. These methods can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The electronic structure of this compound is characterized by several key features:

The carboxylic acid group is a site for deprotonation and can act as a hydrogen bond donor and acceptor.

The ketone group possesses a polarized carbonyl bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and a hydrogen bond acceptor.

The carbon-carbon double bond is a region of high electron density, making it susceptible to electrophilic attack.

The keto group, in particular, plays a crucial role in the molecule's reactivity, enabling it to participate in a variety of chemical reactions. Quantum chemical calculations can be used to model reaction pathways, for example, in the inactivation of enzymes. A study on the inactivation of γ-aminobutyric acid aminotransferase by a related compound, 4-amino-5-fluoro-5-hexenoic acid, identified this compound as one of the metabolites, highlighting the complex reaction mechanisms that can be unraveled through a combination of experimental and computational approaches. acs.org

In Silico Prediction and Docking Studies of Biological Targets

In silico screening and molecular docking are powerful computational techniques to identify potential biological targets for a given compound and to predict its binding mode and affinity. These methods are central to modern drug discovery.

A derivative of this compound, namely (2S,5E)-2-(3,4-Dihydroxybenzyl)-6-(3,4-dihydroxyphenyl)-4-oxo-5-hexenoic acid, has been identified as a promising lead compound in the search for hepatoprotective agents through such in silico approaches. researchgate.netnih.gov In a comprehensive study, this compound was screened against a panel of protein targets implicated in liver diseases. researchgate.netnih.govnih.gov Molecular docking studies predicted that it could bind to several key proteins with significant affinity. researchgate.netnih.govnih.govresearchgate.net

The stability of the interactions between (2S,5E)-2-(3,4-Dihydroxybenzyl)-6-(3,4-dihydroxyphenyl)-4-oxo-5-hexenoic acid and its targets was further confirmed by molecular dynamics simulations. researchgate.net The docking studies revealed specific amino acid residues within the binding sites of these proteins that are crucial for the interaction.

| Protein Target | Key Interacting Amino Acid Residues | Potential Biological Implication |

|---|---|---|

| AKT1 (Protein Kinase B) | Data not publicly detailed | Cell survival, proliferation, and metabolism |

| TNF (Tumor Necrosis Factor) | Data not publicly detailed | Inflammation and apoptosis |

| NF-kβ1 (Nuclear Factor kappa-beta 1) | Data not publicly detailed | Regulation of immune and inflammatory responses |

| mTOR (Mammalian Target of Rapamycin) | Data not publicly detailed | Cell growth, proliferation, and survival |

| IFNAR1 (Interferon Alpha and Beta Receptor Subunit 1) | Data not publicly detailed | Innate immune response to viral infections |

Furthermore, a structurally related antibiotic, alaremycin (B1247696) (5-acetamido-4-oxo-5-hexenoic acid), has been shown to target and inhibit porphobilinogen (B132115) synthase, an essential enzyme in the heme biosynthetic pathway. researchgate.netrcsb.org X-ray crystallography studies have revealed that alaremycin binds covalently to a key lysine (B10760008) residue in the active site of the enzyme, effectively blocking its function. rcsb.org This provides a concrete example of how a 4-oxo-hexenoic acid scaffold can be utilized to design potent enzyme inhibitors.

Emerging Research Frontiers and Future Perspectives for 4 Oxo 5 Hexenoic Acid

Interdisciplinary Research Opportunities in Systems Biology and Synthetic Biology

The unique structure of 4-oxo-5-hexenoic acid positions it as a molecule of interest for interdisciplinary research, particularly at the intersection of chemistry, systems biology, and synthetic biology.

Systems Biology: The identification of this compound derivatives within complex biological processes opens the door for systems-level investigations. For instance, relatives of this compound, such as dinor-oxo-phytodienoic acid, are integral to the jasmonate signaling pathway in plants, which governs wound and defense responses. pnas.org A systems biology approach could map the complete network of interactions involving these oxylipin signals, elucidating how they regulate gene expression and metabolic fluxes on a global scale. pnas.org Similarly, understanding how related molecules are metabolized, as seen in steroid degradation pathways, can inform the construction of comprehensive metabolic network models. smolecule.com

Synthetic Biology: The enzymes and pathways that produce and modify this compound and its analogs are valuable assets for synthetic biology. Researchers can harness and engineer these biocatalytic tools to construct novel biosynthetic pathways. For example, enzymes that catalyze the formation of this scaffold could be integrated into microbial chassis to produce advanced biofuels or specialty chemicals from simple precursors. The ability of certain enzymes to accept analogs like 5-oxo-hexanoic acid suggests that protein engineering could adapt these biocatalysts to use this compound for creating new-to-nature compounds. academie-sciences.fr This involves designing synthetic circuits that control the expression of these enzymes, allowing for the programmed production of complex molecules.

Unexplored Biological Roles and Novel Mechanistic Insights

While the biological activities of several derivatives have been characterized, the specific roles of this compound itself remain largely unexplored, presenting significant opportunities for discovery.

Enzyme Inhibition and Covalent Modification: Research has shown that the 4-oxo-alkenoic acid scaffold is a potent modulator of enzyme activity. A notable example is alaremycin (B1247696) (5-acetamido-4-oxo-5-hexenoic acid), an antibiotic that inhibits porphobilinogen (B132115) synthase (PBGS), a crucial enzyme in the heme biosynthesis pathway of bacteria. researchgate.netasm.orgtandfonline.com The mechanism involves the covalent binding of the inhibitor to a lysine (B10760008) residue in the enzyme's active site. asm.orgnih.gov Furthermore, this compound has been identified as a metabolite during the inactivation of γ-aminobutyric acid (GABA) aminotransferase by certain fluorinated hexenoic acid derivatives, suggesting its potential involvement in complex enzymatic inactivation cascades in the nervous system. acs.orgacs.org These findings strongly suggest that this compound could be a key pharmacophore for targeting other enzymes through covalent mechanisms.

Cellular Signaling: The structural similarity of this compound to plant signaling molecules like dinor-oxo-phytodienoic acid implies it could have undiscovered roles in cell signaling in other organisms. pnas.org Jasmonate-like molecules are involved in processes ranging from defense and development in plants to immune responses in other kingdoms. Future research could investigate whether this compound or its endogenous metabolites can modulate signaling pathways related to inflammation, apoptosis, or cellular stress. For instance, a complex derivative has been identified as a potential lead compound for modulating pathways involved in hepatic disorders. researchgate.net

Detailed research findings on related bioactive compounds are summarized below:

| Compound | Biological Activity/Role | Key Research Finding | Source Index |

|---|---|---|---|

| Alaremycin (5-acetamido-4-oxo-5-hexenoic acid) | Antibacterial (Inhibitor of PBGS) | Inhibits a key enzyme in bacterial heme biosynthesis, with its antibacterial activity enhanced by 5-aminolevulinic acid. | researchgate.netasm.orgtandfonline.com |

| This compound | Metabolite in Enzyme Inactivation | Formed during the inactivation of GABA aminotransferase by fluorinated hexenoic acid analogues. | acs.orgacs.org |

| Dinor-oxo-phytodienoic acid | Plant Signaling Molecule (Jasmonate family) | Levels increase upon wounding, suggesting a role in plant defense signaling. | pnas.org |

| (2S,5E)-2-(3,4-Dihydroxybenzyl)-6-(3,4-dihydroxyphenyl)-4-oxo-5-hexenoic acid | Potential Hepatoprotective Agent | Identified as a lead compound with significant binding affinities to protein targets involved in hepatic disorders. | researchgate.net |

Advancements in Sustainable and Chemoenzymatic Synthetic Methodologies

The development of green and efficient methods for synthesizing optically pure and complex molecules is a major goal in modern chemistry. The this compound scaffold is an ideal target for such innovations.

Chemoenzymatic Synthesis: This approach combines the power of chemical reactions with the high selectivity of biocatalysts. ucl.ac.uk For a molecule like this compound, a chemoenzymatic route could involve a chemical step to construct the basic carbon backbone, followed by an enzymatic step to introduce chirality or perform a specific functional group transformation with high precision. nih.govresearchgate.net Enzymes such as lipases, transketolases, or aldolases, which are widely used in the synthesis of statin precursors and other pharmaceuticals, could be employed or engineered for this purpose. ucl.ac.ukresearchgate.net This strategy offers a pathway to structurally diverse and enantiomerically pure derivatives that are difficult to access through traditional chemistry alone. ucl.ac.uk

Sustainable Chemical Synthesis: Future research will likely focus on making the chemical synthesis of this compound and its derivatives more sustainable. This includes exploring the use of greener solvents, developing catalytic reactions that minimize waste, and utilizing renewable starting materials. For example, methods developed for the synthesis of related diketohexenoic acids, which use acid-catalyzed alkenylation, could be adapted with more environmentally benign catalysts. researchgate.net Furthermore, processes such as microbial fermentation, which has been used to produce the related 2-oxo-cis-4-hexenoic acid, represent a highly sustainable manufacturing platform. smolecule.com

Development of Next-Generation Research Tools Based on the this compound Scaffold

The inherent reactivity and biological relevance of the this compound structure make it an excellent starting point for creating sophisticated research tools to probe biological systems.

Activity-Based Probes and Imaging Agents: The reactive α,β-unsaturated ketone moiety is a Michael acceptor, making it ideal for designing covalent probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the this compound scaffold, researchers can create activity-based protein profiling (ABPP) probes. These tools can be used to identify new cellular enzyme targets, map active sites, and screen for novel inhibitors in a native biological context.

PET Imaging Tracers: A powerful demonstration of this potential is the development of 5-amino-4-oxo-[6-¹¹C]hexanoic acid, a radiolabeled analog, as a Positron Emission Tomography (PET) tracer. snmjournals.org This probe was designed to non-invasively measure the activity of the enzyme 5-aminolevulinate dehydratase (ALAD) and predict the accumulation of photosensitizers in tumors, showcasing a direct application in translational medicine. snmjournals.org

Versatile Pharmacophore for Inhibitor Design: The scaffold has proven to be a versatile template for developing inhibitors against a wide range of protein targets. Derivatives have been investigated as inhibitors of HIV-1 integrase (as diketo acids), bacterial enzymes, and potentially enzymes involved in cancer metabolism. researchgate.nettandfonline.commdpi.com This versatility allows for the creation of "tool compounds"—potent and selective inhibitors used to study the physiological role of a specific enzyme or pathway in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to validate the identity and purity of 4-Oxo-5-hexenoic Acid in experimental settings?

- Methodological Answer : Researchers should employ high-performance liquid chromatography (HPLC) to assess purity (>90% as per commercial standards) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) can further verify molecular weight and fragmentation patterns. Cross-referencing with supplier-provided certificates of analysis (e.g., from Santa Cruz Biotechnology) ensures batch consistency .

Q. How should this compound be handled to ensure stability and prevent degradation during storage?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at -20°C. Regularly monitor stability using HPLC to detect degradation products. Avoid exposure to moisture and high temperatures, as α,β-unsaturated ketones like this compound are prone to hydrolysis and polymerization .

Q. What safety protocols are critical when working with this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as the compound may release irritant vapors. Emergency procedures for skin/eye contact include immediate rinsing with water for 15 minutes and medical consultation. Follow OSHA HCS guidelines for flammable liquid handling .

Advanced Research Questions

Q. What is the mechanistic basis for this compound's inactivation of GABA aminotransferase (GABA-AT)?

- Methodological Answer : The compound acts as a mechanism-based inactivator, forming a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor. Kinetic studies using radiolabeled PLP ([³H]-PLP) and denaturation experiments reveal an enamine intermediate (6-[2-methyl-3-hydroxy-5-(phosphonoxymethyl)-4-pyridinyl]-4-oxo-5-hexenoic acid), confirming a "suicide substrate" mechanism. Partition ratio analysis (zero turnovers per inactivation event) demonstrates high efficiency .

Q. How can researchers resolve contradictions in reported biochemical roles of this compound across studies?

- Methodological Answer : Conduct comparative kinetic assays under standardized conditions (pH, temperature, enzyme concentration). Use X-ray crystallography (as applied to DHTKD1 studies) to visualize enzyme-inhibitor interactions. Validate findings with isotopic tracing (e.g., ¹³C-labeled substrates) to track metabolic fates and rule off-target effects .

Q. What structural biology techniques are optimal for studying this compound's interactions with thiamin diphosphate (ThDP)-dependent enzymes like DHTKD1?

- Methodological Answer : Co-crystallize the enzyme-inhibitor complex and solve the structure via X-ray diffraction (resolution ≤2.0 Å). Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Molecular dynamics simulations can further elucidate conformational changes induced by the inhibitor .

Methodological Notes

- Data Analysis : For enzyme kinetics, use nonlinear regression (e.g., GraphPad Prism) to fit Michaelis-Menten or time-dependent inactivation models. Report uncertainties in rate constants (kinact, KI) with 95% confidence intervals .

- Contradiction Management : Replicate experiments across independent labs using identical reagent sources (e.g., TRC standards) to minimize variability .

- Ethical Compliance : Adhere to institutional biosafety protocols for handling reactive intermediates and disposing of hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.